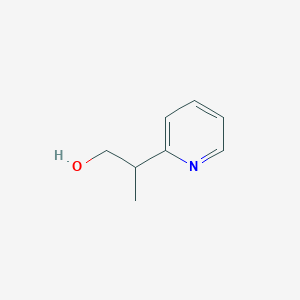

2-(Pyridin-2-yl)propan-1-ol

描述

Structural Significance and Research Context of Pyridine-Propanol Scaffolds

The pyridine (B92270) ring is a "privileged scaffold" in medicinal chemistry, a term for molecular frameworks that can serve as ligands for diverse biological targets. ufrj.brrsc.org Pyridine moieties are found in numerous naturally occurring molecules like vitamins and alkaloids. nih.gov Their inclusion in synthetic compounds is often strategic, as the nitrogen atom imparts weak basicity and can improve aqueous solubility, characteristics that can enhance the pharmacological properties of a drug molecule. nih.govresearchgate.net

The pyridine-propanol scaffold, as exemplified by 2-(pyridin-2-yl)propan-1-ol, combines the electron-deficient, aromatic character of the pyridine ring with the nucleophilic and hydrogen-bonding capabilities of the propanol (B110389) group. This dual functionality makes it a versatile building block in organic synthesis and a valuable ligand in coordination chemistry. The specific arrangement, with the propanol substituent at the 2-position of the pyridine ring, directly influences the molecule's reactivity, conformational behavior, and how it interacts with other molecules, including metal ions.

Historical Overview of Research on this compound and Related Analogs

Research into pyridine-containing compounds has a long history, beginning with the isolation of pyridine itself in the mid-19th century and the subsequent determination of its structure. rsc.org Throughout the 20th century, investigations into pyridine derivatives recognized their potential as versatile scaffolds for a range of applications.

Specific research into propanol-substituted pyridines includes the synthesis of analogs like 2-(pyridin-3-yl)propan-2-ol (B85402), which was reported in 1985 via the reaction of 3-acetylpyridine (B27631) with methyl lithium. chemicalbook.com The synthesis of this compound itself can be achieved through methods such as the reduction of a corresponding methyl ester using lithium aluminum hydride. chemicalbook.com These foundational synthetic studies paved the way for the broader exploration of the chemical and physical properties of this class of compounds.

Contemporary Research Imperatives for this compound Systems

Current research on this compound and its analogs is heavily focused on their role in coordination chemistry and materials science. The ability of the pyridine-propanol structure to act as a ligand, binding to metal ions, is a key area of investigation.

Researchers have utilized the related compound, 2-(pyridin-2-yl)propan-2-ol, as a ligand to create complex metal clusters. dntb.gov.ua For instance, a 2009 study detailed the use of this ligand in the synthesis of manganese (Mn₇ and Mn₁₂) clusters, which were found to exhibit properties of single-molecule magnets. dntb.gov.ua Such materials are of interest for their potential applications in high-density data storage and quantum computing.

Furthermore, derivatives incorporating the pyridine-propanol scaffold are being explored for specialized applications like the separation of radioactive elements. Ligands such as 2,6-bis[1-(propan-1-ol)-1,2,3-triazol-4-yl]pyridine have been studied for their ability to selectively complex with actinide ions over lanthanide ions, a critical step in nuclear waste reprocessing. nih.govacs.org The synthesis and structural characterization of metal complexes, such as a copper(II) nitrate (B79036) complex with a modified amino-propanol-pyridine ligand reported in 2019, continue to be an active area of research, providing fundamental insights into the coordination behavior of these systems. nih.gov Computational modeling is also being applied to understand the conformational dynamics of these molecules in detail.

Table 2: Selected Research on Analogs of this compound

| Compound/System | Research Focus | Key Finding | Source |

|---|---|---|---|

| 2-(Pyridin-2-yl)propan-2-ol | Coordination Chemistry / Materials Science | Used as a ligand to form Mn₇ and Mn₁₂ clusters that behave as single-molecule magnets. | dntb.gov.ua |

| 2,6-bis[1-(propan-1-ol)-1,2,3-triazol-4-yl]pyridine (PTD) | Actinide/Lanthanide Separation | Forms complexes with Cm(III) and Eu(III); studied for selective extraction in nuclear waste processing. | nih.gov |

| {2-methyl-2-[(pyridin-2-yl-methyl)amino]-propan-1-ol}copper(II) complex | Coordination Chemistry / Crystallography | Synthesis and synchrotron single-crystal diffraction analysis revealed a distorted square-pyramidal coordination geometry around the Cu(II) ion. | nih.gov |

| 2-(Pyridin-3-yl)propan-2-ol | Organic Synthesis | Synthesized with high yield via nucleophilic addition of methyl lithium to 3-acetylpyridine. |

Structure

3D Structure

属性

IUPAC Name |

2-pyridin-2-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-7(6-10)8-4-2-3-5-9-8/h2-5,7,10H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZXELXVPQSDGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68888-19-7 | |

| Record name | 2-(pyridin-2-yl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Pyridin 2 Yl Propan 1 Ol and Its Analogs

Direct Synthesis Approaches to 2-(Pyridin-2-yl)propan-1-ol

Direct methods for the synthesis of this compound often rely on the reduction of a carbonyl or carboxyl group at the C2 position of the side chain. These approaches are typically high-yielding and provide a straightforward route to the racemic alcohol.

Reductive Transformation of Carboxylic Acid Derivatives (e.g., methyl esters)

A common and efficient method for preparing this compound is the reduction of a corresponding carboxylic acid derivative, such as a methyl ester. This transformation is typically achieved using powerful hydride-based reducing agents.

The reduction of methyl 2-(pyridin-2-yl)propanoate is a well-established route. chemicalbook.com Lithium aluminum hydride (LiAlH₄) is a frequently used reagent for this purpose, effectively converting the ester to the primary alcohol. chemicalbook.comresearchgate.net The reaction is generally performed in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) under controlled temperature conditions to manage the exothermic nature of the reaction. chemicalbook.com The process involves the dropwise addition of a LiAlH₄ solution to the ester at 0°C, followed by warming to room temperature to ensure the reaction goes to completion. chemicalbook.com A careful aqueous workup is then performed to quench excess reagent and hydrolyze the intermediate aluminum alkoxide complex, yielding the final alcohol product. chemicalbook.com This method has been reported to produce this compound in high yield. chemicalbook.com

While LiAlH₄ is highly effective, other reducing agents can also be employed for the reduction of carboxylic acids and their esters. researchgate.netnih.gov Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF), are also capable of reducing carboxylic acids and esters to alcohols. researchgate.net More recently, catalytic methods using earth-abundant metals have been developed, such as manganese-catalyzed hydrosilylation, which offers a milder alternative to traditional stoichiometric metal hydrides. nih.gov

| Reagent | Substrate | Solvent | Conditions | Yield | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Methyl 2-(pyridin-2-yl)propanoate | THF | 0°C to room temp, 1.5 h | 84% | chemicalbook.com |

Stereoselective Synthesis of Chiral Pyridine-Propanols

The synthesis of enantiomerically pure pyridine-propanols is of great importance, as the biological activity and catalytic efficiency of these molecules are often dependent on their specific stereochemistry. Stereoselective methods aim to produce a single enantiomer or diastereomer of the target molecule.

Asymmetric Reduction of Ketone Precursors (e.g., 2-acetylpyridine)

One of the most powerful strategies for accessing chiral pyridine-alcohols is the asymmetric reduction of a prochiral ketone precursor. For the synthesis of chiral 1-(pyridin-2-yl)ethanol (B103791) analogs, 2-acetylpyridine (B122185) serves as a common starting material. This reaction can be achieved using chiral catalysts that transfer hydrogen selectively to one face of the carbonyl group.

Catalytic asymmetric hydrogenation and transfer hydrogenation are prominent methods. chim.it These reactions employ transition metal complexes, often rhodium (Rh) or iridium (Ir), coordinated to chiral ligands. For instance, the asymmetric hydrogenation of 2-pyridyl aryl ketones has been successfully carried out using an Ir/f-diaphos catalytic system, affording chiral alcohols with excellent enantioselectivities (up to >99% enantiomeric excess, or ee) and high turnover numbers. chim.it Similarly, [Rh(COD)binapine]BF₄ has been used as an effective catalyst for the asymmetric hydrogenation of 2-pyridine alkyl ketones. chim.it Asymmetric transfer hydrogenation offers an operationally simpler alternative that avoids the use of high-pressure hydrogen gas, instead using hydrogen donors like sodium formate (B1220265) in aqueous solutions. chim.it

Biocatalysis provides another avenue for stereoselective reduction. Enzymes found in microorganisms or plants, such as Candida maris or Daucus carota (carrot), can reduce acetylpyridine derivatives with high enantioselectivity. nih.govresearchgate.net These enzymatic reductions often proceed with high yields and can produce alcohols with a high degree of enantiomeric purity. nih.govresearchgate.net

| Catalyst System | Ketone Type | Method | Enantiomeric Excess (ee) | Reference |

| Ir/f-diaphos | Non-ortho-substituted 2-pyridyl aryl ketones | Asymmetric Hydrogenation | >99% | chim.it |

| [Rh(COD)binapine]BF₄ | 2-Pyridine alkyl/aryl ketones | Asymmetric Hydrogenation | Excellent | chim.it |

| Bifunctional oxo-tethered Ruthenium complex | Pyridyl-aryl ketones | Asymmetric Transfer Hydrogenation | Not specified | chim.it |

| Candida maris | 5-acetylfuro[2,3-c]pyridine | Microbial Reduction | 97% | nih.gov |

| Daucus carota enzymes | Heteroaryl methyl ketones | Bioreduction | 76%-99% | researchgate.net |

Diastereoselective Carbon-Carbon Bond Forming Reactions (e.g., Nitroaldol reactions)

The Henry, or nitroaldol, reaction is a classic carbon-carbon bond-forming reaction that can be adapted for the stereoselective synthesis of pyridine-propanol analogs. wikipedia.org The reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, forming a β-nitro alcohol. wikipedia.orgorganic-chemistry.org The products are highly valuable as the nitro group can be converted into a range of other functional groups, including an amine via reduction, which provides access to β-amino alcohols. mdpi.com

When prochiral aldehydes and nitroalkanes are used, two new stereocenters are created, making the control of both diastereoselectivity (syn vs. anti) and enantioselectivity crucial. The reaction of a pyridine-2-carbaldehyde with nitroethane, for example, would generate a 1-(pyridin-2-yl)-2-nitropropan-1-ol. The stereochemical outcome of the Henry reaction can be controlled through the use of chiral catalysts. wikipedia.org Chiral metal complexes based on copper, zinc, or lanthanum have been developed that can promote the reaction with high levels of stereocontrol. mdpi.com For example, rare earth-lithium-BINOL (LnLB) complexes have been reported to catalyze the nitroaldol reaction with both high diastereo- and enantioselectivity.

The resulting β-nitro alcohol can then be further manipulated. For instance, reduction of the nitro group yields a 1,2-amino alcohol, a key structural motif in many biologically active molecules. This strategic use of the Henry reaction allows for the construction of complex, highly functionalized, and stereochemically defined pyridine-propanol derivatives. almacgroup.com

Grignard Reaction Pathways for Pyridine-Propanol Construction

Grignard reagents are powerful organomagnesium nucleophiles widely used for the formation of carbon-carbon bonds. byjus.commasterorganicchemistry.com Their reaction with electrophiles such as aldehydes, ketones, and epoxides provides a versatile pathway for constructing alcohol-containing molecules. masterorganicchemistry.com This methodology is applicable to the synthesis of various pyridine-propanol isomers.

The preparation of a pyridyl Grignard reagent, such as 2-pyridylmagnesium bromide, can be achieved by reacting the corresponding halopyridine (e.g., 2-bromopyridine) with magnesium metal in an ethereal solvent. researchgate.net These pyridyl Grignards can then be reacted with various electrophiles to build the propanol (B110389) side chain. researchgate.net

For example, the reaction of 2-pyridylmagnesium bromide with an epoxide like propylene (B89431) oxide results in the nucleophilic opening of the epoxide ring. masterorganicchemistry.com The attack typically occurs at the less sterically hindered carbon atom, leading to the formation of a 1-(pyridin-2-yl)propan-2-ol (B1201976) isomer after acidic workup. Similarly, reacting a pyridyl Grignard reagent with an aldehyde like propionaldehyde (B47417) would yield the 1-(pyridin-2-yl)propan-1-ol (B8782120) isomer. researchgate.net These reactions demonstrate the utility of the Grignard pathway in constructing the carbon framework of various pyridine-propanol derivatives. masterorganicchemistry.comresearchgate.net

Amination and Nucleophilic Substitution Strategies for Related Propanol Derivatives

The synthesis of analogs of this compound, particularly amino-propanol derivatives, can be achieved through amination and nucleophilic substitution strategies. These methods often involve the conversion of a hydroxyl group into an amino group or the introduction of an amino group onto the pyridine (B92270) ring itself.

A common strategy for converting the alcohol to an amine involves a two-step sequence. First, the hydroxyl group of a pre-formed pyridine-propanol is transformed into a good leaving group, typically by converting it into a mesylate or tosylate ester. This is followed by nucleophilic substitution with an amine or ammonia (B1221849), an Sₙ2 reaction that displaces the leaving group to form the corresponding amino-propanol derivative.

Alternatively, amino-propanol derivatives can be accessed through the reduction of intermediates prepared via other methods. As mentioned previously, the β-nitro alcohols produced from the Henry reaction can be readily reduced to β-amino alcohols. mdpi.com Another powerful method is reductive amination, where the alcohol is first oxidized to the corresponding aldehyde or ketone. This carbonyl compound is then reacted with an amine to form an imine or enamine intermediate, which is reduced in situ by a mild reducing agent like sodium cyanoborohydride to yield the target amino-propanol derivative.

Nucleophilic aromatic substitution can also be employed to introduce nitrogen-containing functionalities directly onto the pyridine ring of a propanol-substituted pyridine, provided a suitable leaving group (like a halogen) is present at an activated position (C2 or C4). nih.govyoutube.comresearchgate.net Lewis acid activation can enhance the reactivity of the pyridine ring towards such substitutions. semanticscholar.org

Multi-Component and Cascade Reaction Development

The synthesis of highly substituted pyridine derivatives, including analogs of this compound, can be efficiently achieved through multi-component and cascade reactions. These strategies offer advantages in terms of atom economy, reduced number of synthetic steps, and the ability to generate molecular complexity from simple starting materials. researchgate.netccspublishing.org.cn

Cascade reactions, in particular, have emerged as a powerful tool in the synthesis of fused polycyclic heterocycles. researchgate.net For instance, a one-pot method for the synthesis of pyrido[2,1-a]isoindolones has been described, which proceeds through an intramolecular cyclization involving a carboxylic acid activated by tosyl chloride and an electron-poor pyridinic nitrogen. While not directly yielding this compound, this demonstrates the potential of cascade reactions to construct complex pyridine-containing scaffolds.

Furthermore, cascade nucleophilic addition reactions of 1,2,3-triazines with activated acetonitriles or ketones have been developed to construct highly substituted pyridines. ccspublishing.org.cn This approach has been successfully applied to the synthesis of the pharmaceutical drug etoricoxib (B1671761) and other biologically active molecules. ccspublishing.org.cn The adaptability of this method could potentially be exploited for the synthesis of precursors to this compound analogs. The development of novel polycyclic systems with potential biological or luminescent properties is a key advantage of these methodologies. researchgate.net

A reaction sequence involving a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift allows for a one-pot synthesis of polysubstituted pyridines from aldehydes, phosphorus ylides, and propargyl azide (B81097) in very good yields. organic-chemistry.org

| Reaction Type | Key Features | Potential Application |

| Cascade Nucleophilic Addition | Utilizes 1,2,3-triazines and activated ketones/acetonitriles. | Synthesis of highly substituted pyridine precursors. |

| One-Pot Multi-Component Reaction | Involves Wittig, Staudinger, aza-Wittig, electrocyclization, and H-shift. | Rapid assembly of polysubstituted pyridines. |

| Intramolecular Cyclization Cascade | Forms fused polycyclic systems like pyrido[1,2-a]isoindolones. | Construction of complex, rigid pyridine-containing scaffolds. |

Industrial Scale Synthesis Considerations and Process Optimization

The industrial-scale synthesis of pyridine and its derivatives, including this compound, requires careful consideration of process optimization to ensure high yield, cost-effectiveness, and sustainability. Conventional methods for synthesizing pyridines can be inefficient, leading to increased production costs. vcu.edu

One approach to optimization is the use of response surface methodology (RSM) to identify the ideal conditions for a given reaction. For the vapor phase synthesis of pyridine from acetaldehyde, formaldehyde, and ammonia over an HZSM-5 catalyst, RSM was used to determine that a reaction temperature of 400°C, an aldehyde ratio of 1:1, and a Si/Al ratio of 106.7 resulted in a maximum yield of 55%. researchgate.net

Continuous flow chemistry offers a greener and more efficient alternative to traditional batch processes for the synthesis of pyridine derivatives. nih.gov For example, a continuous flow method for the α-methylation of pyridines using a packed-bed reactor with Raney® nickel has been developed. nih.govresearchgate.net This method offers shorter reaction times, increased safety, and reduced waste. nih.gov Researchers at Virginia Commonwealth University have developed a novel, highly efficient mechanism for manufacturing pyridine compounds that has been shown to reduce a five-step batch process to a single continuous step using flow reactors, with a projected production cost reduction of 75% and an increase in yield from 58% to 92%. vcu.edu

Key considerations for industrial scale-up include:

Catalyst selection and optimization: The choice of catalyst is crucial for achieving high selectivity and yield. researchgate.net

Reaction conditions: Temperature, pressure, and reactant ratios must be carefully controlled. researchgate.net

Process type: Continuous flow processes can offer significant advantages over batch processes in terms of efficiency and safety. vcu.edunih.gov

Downstream processing: Efficient methods for product isolation and purification are essential.

| Parameter | Traditional Batch Process | Continuous Flow Process |

| Efficiency | Often lower yields and longer reaction times. | Higher yields and shorter reaction times. vcu.edunih.gov |

| Safety | Can involve handling large volumes of hazardous materials. | Improved safety due to smaller reaction volumes. nih.gov |

| Cost | Can be higher due to lower efficiency and more complex work-up. | Potential for significant cost reduction. vcu.edu |

| Scalability | Can be challenging to scale up. | More readily scalable. |

Synthetic Routes to Specific Pyridine-Propanol Analogs and Derivatives

The synthesis of 2-amino-2-(pyridin-2-yl)propan-1-ol derivatives can be approached through several synthetic strategies. One common method involves the reduction of a corresponding nitro or cyano precursor. For example, a 2-nitro-2-(pyridin-2-yl)propan-1-ol derivative could be reduced to the desired amino alcohol using standard reducing agents such as catalytic hydrogenation.

Alternatively, a method for the synthesis of 2-amino pyridine compounds involves the reaction of 2,4-pentadiene nitrile compounds with amine compounds in a [5C+1N] cycloaddition. google.com This one-step synthesis is a versatile method for producing a variety of 2-amino pyridine derivatives. google.com

Another approach involves the Hofmann degradation of a suitable amide precursor. The synthesis of aminopyridine has been achieved through the catalytic hydrolysis and subsequent Hofmann degradation of cyanopyridine. google.com This methodology could be adapted for the synthesis of 2-amino-2-(pyridin-2-yl)propan-1-ol derivatives by starting with a suitable amide-containing precursor.

The preparation of 2-methyl-2-(pyridin-2-yl)propan-1-ol, also known as 2-(pyridin-2-yl)propan-2-ol, is typically achieved through the nucleophilic addition of a methyl organometallic reagent to 2-acetylpyridine. The most common reagent for this transformation is methylmagnesium bromide (a Grignard reagent), although methyllithium (B1224462) can also be used. chemicalbook.com

The reaction is generally carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, under an inert atmosphere to prevent quenching of the organometallic reagent. chemicalbook.com Low temperatures are often employed to minimize side reactions.

A general procedure for the synthesis of 2-(pyridin-3-yl)propan-2-ol (B85402) from 3-acetylpyridine (B27631) involves reacting an ether solution of methyl lithium with 3-acetylpyridine in dry tetrahydrofuran. chemicalbook.com After completion of the reaction, the product is purified by post-treatment and column chromatography to afford the desired product in a 46% yield. chemicalbook.com

| Reagent | Solvent | Typical Yield |

| Methylmagnesium Bromide | Diethyl Ether / THF | Good to Excellent |

| Methyllithium | Diethyl Ether / THF | 46% (for 2-(pyridin-3-yl)propan-2-ol) chemicalbook.com |

The synthesis of hybrid molecules incorporating both pyridine and triazole rings has garnered significant interest due to their potential applications in medicinal chemistry and materials science. researchgate.netijpca.org The "click" reaction, specifically the copper-catalyzed azide-alkyne cycloaddition, is a prominent method for linking these two heterocyclic systems. nih.gov

A general strategy for synthesizing triazole-pyridine ligands with propanol moieties would involve the preparation of a pyridine derivative containing either an azide or a terminal alkyne functional group, and a propanol-containing fragment with the complementary functionality. For example, a propargylated pyridine-propanol derivative could be reacted with an organic azide to afford the desired 1,2,3-triazole-linked hybrid.

Researchers have described the synthesis of new bicyclic pyridine-based hybrids linked to a 1,2,3-triazole unit via a click reaction. nih.gov In this work, terminal alkynes were synthesized from hydroxy derivatives of various fused pyridine systems, which were then reacted with azido (B1232118) derivatives under copper-catalyzed conditions to yield the target triazole hybrids in high yields (72-87%). nih.gov This methodology could be adapted to incorporate a propanol moiety on either the pyridine or the triazole-linked portion of the molecule.

The amino group of 2-amino-2-(pyridin-2-yl)propan-1-ol derivatives serves as a versatile handle for further functionalization, including the formation of Schiff bases and urea (B33335) analogs.

Schiff Bases: Pyridyl-substituted Schiff bases are readily prepared through the condensation reaction of an amino-pyridine derivative with an aldehyde or ketone. dergipark.org.tr Typically, the reaction is carried out by refluxing equimolar amounts of the amine and the carbonyl compound in an alcoholic solvent, such as ethanol. dergipark.org.trijsred.com The synthesis of Schiff bases can sometimes be catalyzed by the addition of a weak acid or base.

Urea Analogs: The synthesis of N,N'-disubstituted ureas containing a pyridine moiety can be achieved through several routes. A classical approach involves the reaction of an aminopyridine with an isocyanate. nih.gov Alternatively, phosgene (B1210022) or its equivalents can be used to generate an isocyanate in situ from the aminopyridine, which then reacts with another amine to form the unsymmetrical urea. nih.gov

A more recent and environmentally friendly method for the synthesis of N-pyridin-2-yl carbamates (which are related to ureas) utilizes the reaction of N-hetaryl ureas with alcohols in the absence of a catalyst. rsc.org This reaction proceeds through the intermediate formation of a hetaryl isocyanate. rsc.org Furthermore, a protocol for the synthesis of unsymmetrical ureas substituted by a pyridyl moiety has been developed, involving the metal- and base-free reamination of N,N-dimethyl-N'-hetaryl ureas with a wide range of amines. researchgate.net

| Derivative | General Synthetic Method | Key Reagents |

| Schiff Base | Condensation Reaction | Aldehyde or Ketone |

| Urea Analog | Reaction with Isocyanate | Isocyanate or Phosgene followed by an amine |

| Urea Analog | Reamination of a Urea | N,N-dimethyl-N'-hetaryl urea and an amine researchgate.net |

Chemical Transformations and Reactivity Profiles of 2 Pyridin 2 Yl Propan 1 Ol Scaffolds

Oxidation Reactions of the Primary Alcohol Functionality

The primary alcohol group of 2-(Pyridin-2-yl)propan-1-ol is susceptible to oxidation to yield either the corresponding aldehyde, 2-(pyridin-2-yl)propanal, or, under more vigorous conditions, the carboxylic acid, 2-(pyridin-2-yl)propanoic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Mild oxidizing agents are employed to selectively stop the oxidation at the aldehyde stage. chemistrysteps.com Pyridinium (B92312) chlorochromate (PCC), a complex of chromium trioxide with pyridine (B92270) and hydrochloric acid, is a reagent commonly used for the selective oxidation of primary alcohols to aldehydes under anhydrous conditions, typically in a solvent like dichloromethane (B109758) (DCM). chemistrysteps.comresearchgate.netlibretexts.org This method is advantageous as it prevents the over-oxidation to the carboxylic acid that can occur in the presence of water. chemistrysteps.comresearchgate.net Another effective reagent for this transformation is manganese dioxide (MnO2), which is particularly useful for the selective oxidation of primary alcohols in oligopyridine frameworks under mild conditions. acs.org

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) in acidic aqueous solutions (Jones oxidation), will typically oxidize the primary alcohol to the corresponding carboxylic acid.

| Reaction Type | Reagent(s) | Product | Typical Conditions |

|---|---|---|---|

| Partial Oxidation | Pyridinium chlorochromate (PCC) | 2-(Pyridin-2-yl)propanal | Anhydrous Dichloromethane (DCM) |

| Partial Oxidation | Manganese Dioxide (MnO₂) | 2-(Pyridin-2-yl)propanal | Mild conditions |

| Full Oxidation | Potassium Permanganate (KMnO₄) | 2-(Pyridin-2-yl)propanoic acid | Aqueous, often basic or acidic |

| Full Oxidation | Chromic Acid (Jones Reagent) | 2-(Pyridin-2-yl)propanoic acid | Acetone, H₂SO₄ |

Reduction Reactions to Yield Related Alcohol Derivatives

Reduction reactions involving this compound or its precursors can be targeted at either the pyridine ring or a carbonyl functionality. The synthesis of this compound itself is often achieved through the reduction of a corresponding ester or ketone. For instance, the reduction of methyl 2-(pyridin-2-yl)propanoate using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an ethereal solvent such as tetrahydrofuran (B95107) (THF) yields this compound in high yield. chemicalbook.com

Alternatively, the pyridine ring can be reduced. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere, can reduce the aromatic pyridine ring to a piperidine (B6355638) ring, yielding 2-(piperidin-2-yl)propan-1-ol. This transformation significantly alters the electronic properties and basicity of the nitrogen atom.

Alkylation and Acylation Reactions of Hydroxyl and Amine Groups

The hydroxyl group and the pyridine nitrogen of this compound are both nucleophilic centers that can participate in alkylation and acylation reactions.

O-Alkylation and O-Acylation: The hydroxyl group can be readily converted into an ether (O-alkylation) or an ester (O-acylation). Esterification can be achieved by reacting the alcohol with an acyl chloride or an acid anhydride, often in the presence of a base like pyridine or a more potent acylation catalyst.

N-Alkylation: The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile, reacting with alkyl halides to form quaternary pyridinium salts. This N-alkylation modifies the electronic properties of the pyridine ring, making it more electron-deficient. researchgate.net It has been noted that in related systems, the choice of reaction conditions can influence the competition between N- and O-alkylation. researchgate.net

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

Electrophilic Aromatic Substitution (SEAr): The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609). quimicaorganica.org The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. quimicaorganica.orgwikipedia.org Furthermore, under the strongly acidic conditions often required for reactions like nitration and sulfonation, the pyridine nitrogen is protonated, which further deactivates the ring. wikipedia.org When substitution does occur, it preferentially takes place at the 3- and 5-positions (meta to the nitrogen), as attack at the 2-, 4-, or 6-positions leads to a destabilized intermediate where a positive charge is placed on the electronegative nitrogen atom. quimicaorganica.orgaklectures.com Common Friedel-Crafts alkylations and acylations are generally not feasible as the Lewis acid catalyst coordinates with the nitrogen atom. quimicaorganica.org However, activating the ring, for example by forming the pyridine N-oxide, can facilitate electrophilic substitution. wikipedia.orgyoutube.com

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions (ortho and para to the nitrogen). stackexchange.com Attack at these positions allows the negative charge of the intermediate (a Meisenheimer-type complex) to be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.commasterorganicchemistry.com A classic example is the Chichibabin reaction, where pyridine reacts with sodium amide to introduce an amino group at the 2-position. In pyridyl alcohols, direct C-H alkylation at the 6-position can be achieved with organolithium reagents, a transformation believed to occur via a Chichibabin-type mechanism. acs.orgacs.org

Acid-Base Properties and Salt Formation

The pyridine nitrogen in this compound possesses a lone pair of electrons in an sp² hybrid orbital, which is not involved in the aromatic π-system. This makes the nitrogen atom basic and available for protonation by acids. The pKa of the conjugate acid of pyridine is approximately 5.2. scribd.com The presence of the 2-propyl-1-ol substituent, which is an electron-donating group, is expected to slightly increase the basicity (and thus the pKa of the conjugate acid) compared to unsubstituted pyridine. scribd.com

This basicity allows this compound to react with various inorganic and organic acids to form stable pyridinium salts. For example, reaction with hydrochloric acid (HCl) would yield 2-(1-hydroxypropan-2-yl)pyridin-1-ium chloride. The formation of these salts increases the water solubility of the compound.

| Compound | Functional Group | pKa Value (of conjugate acid) | Reference/Comment |

|---|---|---|---|

| Pyridine | Pyridine Nitrogen | 5.2 | Reference value. scribd.com |

| This compound | Pyridine Nitrogen | > 5.2 (Predicted) | Expected increase due to electron-donating alkyl group. scribd.com |

Metal Coordination Chemistry and Ligand Properties

Pyridine-based alcohols are versatile ligands in coordination chemistry, capable of binding to a wide range of transition metals. nih.gov this compound can function as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen atom and the oxygen atom of the hydroxyl group to form a stable five-membered chelate ring. mdpi.comresearchgate.net Upon deprotonation, the alcoholato oxygen becomes a stronger, anionic donor, enhancing its bridging capability between metal centers. researchgate.net

The coordination of these N,O-ligands can lead to the formation of various mononuclear and polynuclear metal complexes with metals such as ruthenium, copper, nickel, and zinc. nih.govmdpi.comresearchgate.net The specific geometry of the resulting complex—whether octahedral, square planar, or tetrahedral—depends on the metal ion, its oxidation state, and the other ligands present. wikipedia.org These metal complexes have found applications in homogeneous catalysis, including in asymmetric reactions where the chiral nature of the ligand can be used to induce enantioselectivity. mdpi.com

Studies on Intermolecular Interactions and Hydrogen Bonding Networks

The structure of this compound contains functional groups capable of participating in significant intermolecular interactions, particularly hydrogen bonding. The hydroxyl group (-OH) is a strong hydrogen bond donor, while the oxygen atom and the pyridine nitrogen atom are both hydrogen bond acceptors.

Spectroscopic Characterization and Structural Elucidation of 2 Pyridin 2 Yl Propan 1 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-(Pyridin-2-yl)propan-1-ol in solution. Both ¹H and ¹³C NMR provide atom-specific information, allowing for the unambiguous assignment of the compound's proton and carbon framework.

¹H NMR Spectroscopy The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the protons of the pyridine (B92270) ring and the propanol (B110389) side chain. The four protons on the pyridine ring typically appear in the downfield region (approximately δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic system. The proton at position 6, adjacent to the nitrogen atom, is usually the most deshielded. The protons of the propanol moiety—the methyl (CH₃), methine (CH), and methylene (B1212753) (CH₂OH) groups—appear in the upfield region. The hydroxyl proton's chemical shift is variable and depends on concentration and solvent.

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, eight distinct signals are expected, corresponding to the five carbons of the pyridine ring and the three carbons of the propanol side chain. The pyridine carbons resonate in the aromatic region (δ 120-160 ppm), with the carbon atom attached to the nitrogen (C2) and the carbon bearing the propanol substituent appearing at characteristic shifts. The aliphatic carbons of the side chain appear in the upfield region (δ 15-70 ppm). Two-dimensional NMR experiments, such as HSQC and HMBC, can be employed for unequivocal assignment of all proton and carbon signals.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Expected Multiplicity (¹H) |

|---|---|---|---|

| Pyridine H3, H4, H5 | ~ 7.0 - 7.8 | ~ 120 - 140 | Doublet, Triplet, Triplet |

| Pyridine H6 | ~ 8.3 - 8.6 | ~ 147 - 150 | Doublet |

| Pyridine C (ipso) | - | ~ 158 - 162 | - |

| CH (methine) | ~ 3.0 - 3.3 | ~ 40 - 45 | Multiplet |

| CH₂ (methylene) | ~ 3.6 - 3.9 | ~ 65 - 70 | Multiplet |

| CH₃ (methyl) | ~ 1.2 - 1.4 | ~ 15 - 20 | Doublet |

| OH (hydroxyl) | Variable | - | Singlet (broad) |

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups and probe the vibrational modes of the molecule.

Infrared (IR) Spectroscopy The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. A prominent broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding. Aromatic C-H stretching vibrations of the pyridine ring typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propanol side chain are observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring give rise to a series of sharp bands in the 1600-1400 cm⁻¹ region. A distinct C-O stretching vibration for the primary alcohol is expected around 1050-1000 cm⁻¹.

Raman Spectroscopy Raman spectroscopy provides complementary information to IR. The aromatic ring stretching vibrations of the pyridine moiety are typically strong and sharp in the Raman spectrum, making it a powerful tool for studying the aromatic part of the molecule. The symmetric vibrations of the molecule are often more intense in the Raman spectrum compared to the IR spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| O-H stretch | 3400 - 3200 (broad) | IR |

| Aromatic C-H stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H stretch | 3000 - 2850 | IR, Raman |

| C=C, C=N ring stretch | 1600 - 1400 | IR, Raman |

| C-O stretch | 1050 - 1000 | IR |

| Ring breathing mode | ~ 1000 | Raman |

Electronic Absorption Spectroscopy (UV-Visible)

UV-Visible spectroscopy provides insights into the electronic transitions within the molecule. The chromophore in this compound is the pyridine ring. The UV-Vis spectrum of pyridine-containing compounds typically displays strong absorptions in the ultraviolet region. These absorptions are attributed to π → π* and n → π* electronic transitions within the aromatic system. For this compound, absorption maxima are expected to be observed around 250-270 nm, which is characteristic of the pyridine moiety. The position and intensity of these bands can be influenced by the solvent polarity and pH, as protonation of the pyridine nitrogen can alter the electronic structure of the chromophore.

Mass Spectrometry (MS and High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. The monoisotopic mass of this compound (C₈H₁₁NO) is 137.08406 Da. In electrospray ionization (ESI) or other soft ionization techniques, the compound is typically observed as the protonated molecule [M+H]⁺ at m/z 138.09134 or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. Fragmentation patterns in tandem MS (MS/MS) experiments can provide further structural information, often showing characteristic losses such as the loss of a water molecule (H₂O) from the protonated parent ion.

Table 3: Predicted HRMS Data for this compound Adducts

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 138.09134 |

| [M+Na]⁺ | 160.07328 |

| [M+K]⁺ | 176.04722 |

| [M+NH₄]⁺ | 155.11788 |

Data sourced from PubChemLite.

Thermal Analysis Techniques (Thermogravimetric Analysis, Differential Scanning Calorimetry)

Thermal analysis techniques are used to characterize the physical and chemical properties of materials as a function of temperature.

Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as it is heated. For a pure, non-solvated sample of this compound, the TGA curve would be expected to show a flat baseline up to the point of decomposition, indicating thermal stability. At higher temperatures, a sharp, single-step mass loss would occur, corresponding to the complete decomposition of the compound. The sharpness of this decomposition can be an indicator of the sample's purity.

Differential Scanning Calorimetry (DSC) DSC measures the heat flow into or out of a sample as it is heated or cooled. For a crystalline solid like this compound, the DSC thermogram would show a sharp endothermic peak corresponding to the melting point of the compound. The temperature and enthalpy of this transition are important physical properties. The presence of multiple melting peaks could indicate polymorphism, where the compound can exist in different crystalline forms.

Computational Chemistry and Theoretical Studies of 2 Pyridin 2 Yl Propan 1 Ol Systems

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. scispace.com By approximating the many-electron Schrödinger equation, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles with high accuracy, often comparable to experimental data. nih.gov

For 2-(Pyridin-2-yl)propan-1-ol, a geometry optimization would be performed, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), to find the lowest energy conformation of the molecule. scispace.commdpi.com This process reveals the most stable three-dimensional arrangement of the atoms.

Table 1: Representative Optimized Structural Parameters for a Pyridine (B92270) Derivative (Calculated via DFT) This table presents hypothetical data to illustrate typical results from DFT calculations, as specific experimental or calculated values for this compound are not readily available in the cited literature.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C(pyridine)-C(propanol) | 1.51 | |

| C-O (propanol) | 1.43 | |

| O-H (propanol) | 0.96 | |

| N-C (pyridine) | 1.34 | |

| **Bond Angles (°) ** | ||

| C(py)-C(pr)-C(pr) | 112.5 | |

| C(py)-C(pr)-O | 109.8 | |

| H-O-C | 109.5 | |

| Dihedral Angles (°) | ||

| N-C-C-C | -178.5 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy calculations)

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic transitions. scirp.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. scirp.org A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive and can be easily excited. scirp.org The energies of these orbitals are also used to calculate global reactivity descriptors like chemical potential, hardness, and electrophilicity. For pyridine derivatives, the HOMO is often distributed over the pyridine ring, while the LUMO location can vary depending on the substituents. researchgate.netmdpi.com

Table 2: Representative Frontier Orbital Energies and Global Reactivity Descriptors This table contains illustrative data based on typical values for related pyridine compounds.

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.55 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.85 |

| HOMO-LUMO Energy Gap | ΔE | 5.70 |

| Ionization Potential | I ≈ -EHOMO | 6.55 |

| Electron Affinity | A ≈ -ELUMO | 0.85 |

| Global Hardness | η = (I-A)/2 | 2.85 |

| Chemical Potential | µ = -(I+A)/2 | -3.70 |

| Global Electrophilicity Index | ω = µ²/2η | 2.40 |

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface is plotted onto a constant electron density surface, using a color scale to represent different potential values. libretexts.org

Typically, regions of negative electrostatic potential, shown in red, are associated with electron-rich areas and are susceptible to electrophilic attack. These often correspond to lone pairs of electrons on heteroatoms. Regions of positive potential, colored blue, are electron-poor and indicate sites for nucleophilic attack. researchgate.net Intermediate potentials are shown in green and yellow.

For this compound, an MEP map would likely show a significant negative potential (red) around the nitrogen atom of the pyridine ring due to its lone pair, identifying it as a primary site for protonation or interaction with electrophiles. The hydroxyl proton would exhibit a positive potential (blue), making it a site for interaction with nucleophiles or a hydrogen bond donor.

Natural Bond Orbital (NBO) Analysis and Electron Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of a molecule's wavefunction in terms of classic Lewis structures, including lone pairs and bonds. wisc.edu It examines the delocalization of electron density between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds or Rydberg orbitals).

The strength of these donor-acceptor interactions is evaluated using second-order perturbation theory. The stabilization energy, E(2), associated with an interaction indicates the extent of electron delocalization, which is crucial for understanding phenomena like hyperconjugation and resonance. wisc.edu

In this compound, NBO analysis would quantify the hybridization of atomic orbitals and the nature of the chemical bonds (e.g., σ and π bonds). Key interactions would likely involve the delocalization of the nitrogen lone pair (n) into the antibonding π* orbitals of the pyridine ring and hyperconjugative interactions between C-H or C-C σ bonds and adjacent antibonding orbitals.

Table 3: Representative NBO Analysis - Second-Order Perturbation Theory for this compound This table shows hypothetical E(2) stabilization energies to illustrate common delocalization interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP(1) N | π(C-C)ring | 25.5 | Lone Pair → Antibond (Resonance) |

| π(C-C)ring | π(C-N)ring | 18.2 | Pi Bond → Antibond (Resonance) |

| σ(C-H) | σ(C-C) | 5.1 | Sigma Bond → Antibond (Hyperconjugation) |

| σ(C-C) | σ(C-O) | 2.3 | Sigma Bond → Antibond (Hyperconjugation) |

Theoretical Vibrational Frequency Calculations and Spectroscopic Correlation

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. nih.gov DFT calculations are commonly used to compute the harmonic vibrational frequencies. core.ac.uk

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental spectra. mdpi.com The calculated spectrum allows for the assignment of specific vibrational modes (e.g., stretching, bending, and torsional motions) to each observed peak. For pyridine derivatives, characteristic frequencies for C-H, C=C, and C=N stretching and ring deformation modes can be accurately predicted. nih.govcore.ac.uk

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. rsc.org By mapping the potential energy surface (PES), chemists can identify reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in a vibrational analysis. researchgate.net

For reactions involving this compound, such as its oxidation or participation in a catalytic cycle, computational modeling could be used to:

Determine whether a reaction proceeds through a concerted or stepwise mechanism.

Calculate the activation energy (the energy barrier from reactant to transition state), which governs the reaction rate.

Analyze the geometry of the transition state to understand the key atomic motions involved in the bond-breaking and bond-forming processes. researchgate.net

Conformational Analysis and Potential Energy Surface (PES) Mapping

Molecules with rotatable single bonds, like this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers (local minima on the potential energy surface) and the energy barriers between them.

A Potential Energy Surface (PES) scan is performed by systematically rotating a specific dihedral angle (e.g., the angle defining the orientation of the propanol (B110389) group relative to the pyridine ring) and calculating the energy at each step. This generates a plot of energy versus the dihedral angle, revealing the low-energy conformers and the rotational energy barriers. aps.org Understanding the conformational landscape is crucial as the reactivity and biological activity of a molecule can be highly dependent on its three-dimensional shape. researchgate.net

Quantum Chemical Descriptors and Reactivity Prediction (e.g., Fukui Functions)

No specific studies detailing the calculation and analysis of Fukui functions or other quantum chemical descriptors for this compound were identified. Such studies would typically involve computational calculations to determine the local reactivity of different atomic sites within the molecule, predicting their susceptibility to nucleophilic, electrophilic, and radical attack.

Solvation Effects on Electronic Spectra and Molecular Properties

No dedicated computational research on the solvation effects on the electronic spectra and molecular properties of this compound could be located. This type of investigation would usually employ computational models like the Polarizable Continuum Model (PCM) to simulate how different solvents affect the molecule's electronic transitions and other properties.

Investigation of Tautomeric Forms and Intramolecular Proton Transfer

A search for theoretical studies on the tautomerism and potential for intramolecular proton transfer in this compound yielded no specific results. Such research would involve calculating the relative energies of potential tautomers and the energy barriers for proton transfer between the hydroxyl group and the pyridine nitrogen.

Applications of 2 Pyridin 2 Yl Propan 1 Ol and Its Derivatives in Medicinal Chemistry Research

Molecular Recognition and Biological Target Interaction Mechanisms

The specific arrangement of the pyridine (B92270) nitrogen, the hydroxyl group, and the chiral center in 2-(pyridin-2-yl)propan-1-ol and its analogs dictates their interaction with biological macromolecules. The pyridine moiety can act as a hydrogen bond acceptor, while the hydroxyl group can be a hydrogen bond donor or acceptor, facilitating precise recognition at the active sites of proteins.

The pyridine ring and the chiral center are critical features for potential biological activity and enantioselective binding to biological targets. The nitrogen atom in the pyridine ring, with its basic properties, can coordinate with metal centers within proteins, a mechanism crucial for the function of many enzymes. The specific stereochemistry of derivatives can lead to differential interactions and binding affinities with their biological targets.

In the pursuit of potent kinase inhibitors, a series of novel pyridin-2-yl urea (B33335) derivatives were developed as inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a key component in stress and inflammatory signaling pathways. nih.gov Computational and experimental studies revealed that these compounds occupy the ATP-binding site of the kinase. The binding mechanism involves the formation of crucial hydrogen bonds between the urea moiety of the inhibitors and the hinge region of the kinase, a common interaction pattern for kinase inhibitors. Molecular dynamics simulations and absolute binding free energy calculations were employed to discriminate between two possible binding modes, confirming a specific orientation that leads to high-affinity binding. nih.gov One of the most potent compounds in this series demonstrated an IC₅₀ of 1.55 nM. nih.gov

Table 1: Inhibitory Activity of Pyridin-2-yl Urea Derivatives against ASK1 Kinase

| Compound | IC₅₀ (nM) |

|---|---|

| Derivative 2 | 1.55 ± 0.27 |

| Selonsertib (Reference) | 1.83 ± 0.31 |

Data sourced from MDPI. nih.gov

Derivatives containing the pyridin-2-yl moiety have shown significant activity at various neurotransmitter receptors, highlighting their potential in developing treatments for central nervous system (CNS) disorders.

Histamine (B1213489) H1 Receptor: The histamine H1 receptor is a key target in the treatment of allergic reactions. Research has identified conformationally-restricted ligands based on indeno[2,1-c]pyridines that exhibit potent H1-antagonistic activity. nih.gov One compound from this series was found to be four times more active in vitro than mepyramine, a standard H1 antagonist. nih.gov Furthermore, medicinal chemists have designed hybrid molecules that link mepyramine-type H1 antagonist substructures with H2 antagonist moieties, creating single compounds with dual activity at both histamine receptor subtypes. mdpi.com

5-HT1A Receptor: The serotonin (B10506) 1A (5-HT1A) receptor is implicated in depression and anxiety. A class of 2-pyridinemethylamine derivatives has been developed as selective and potent agonists for this receptor. nih.gov These compounds were designed to improve upon an earlier series that had promising in vitro profiles but poor in vivo activity. mdma.ch By incorporating a fluorine atom into the structure, researchers enhanced oral bioavailability and long-lasting agonist activity in animal models. nih.gov A compound featuring a 3-chloro-4-fluorophenyl group combined with a 5-methyl-6-methylamino-pyridine ring proved to be a particularly potent 5-HT1A agonist. nih.gov Another study identified a dual 5-HT1A and 5-HT7 receptor ligand, 5-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one, which demonstrated high affinity for both receptors. nih.gov

Table 2: Binding Affinity of a Pyridine Derivative at Serotonin Receptors

| Receptor | Kᵢ (nM) |

|---|---|

| 5-HT1A | 0.74 |

| 5-HT7 | 8.4 |

Data sourced from PubMed Central. nih.gov

The pyridine scaffold is a common feature in a multitude of kinase inhibitors, where the nitrogen atom often forms a critical hydrogen bond with the "hinge" region of the enzyme's ATP-binding pocket.

Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a key enzyme in the pathogenesis of several diseases, including Alzheimer's disease and bipolar disorder. A series of 6-heteroaryl-pyrazolo[3,4-b]pyridines has been optimized to create potent and selective inhibitors of GSK-3β. nih.gov These compounds show excellent selectivity over the closely related Cyclin-Dependent Kinase-2 (CDK-2). nih.gov More recently, a novel 1H-pyrrolo[2,3-b]pyridine derivative, named B10, was discovered to be a potent GSK-3β inhibitor with an IC₅₀ of 66 nM. nih.gov This compound not only inhibits the enzyme but also reduces the phosphorylation of tau protein in cell models, a downstream effect of GSK-3β inhibition relevant to Alzheimer's pathology. nih.gov

Other Kinase Inhibitors: As mentioned previously, pyridin-2-yl urea derivatives have been developed as highly potent inhibitors of ASK1 kinase, with IC₅₀ values in the low nanomolar range. nih.gov The design strategy focused on optimizing interactions within the ATP-binding site to achieve high affinity and selectivity.

Scaffold Design for Novel Pharmacological Agents

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry. frontiersin.orgnih.gov Its inclusion in a drug candidate can profoundly and favorably affect its physicochemical properties. nih.gov A pyridine motif can enhance biochemical potency, improve metabolic stability, increase water solubility, and resolve issues with protein binding. nih.govsemanticscholar.org The small size and ability of the pyridine nitrogen to act as a hydrogen bond acceptor make it an attractive bioisostere for other chemical groups like amines, amides, and even benzene (B151609) rings. semanticscholar.org

The this compound structure itself provides a modular platform for creating diverse chemical libraries. Functionalization can be systematically achieved at three primary locations: the hydroxyl group, the pyridine ring, and the propanol (B110389) chain. This versatility allows chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with a specific biological target, making it a valuable starting point for the development of new pharmacological agents. nih.govresearchgate.net

Modulation of Pathological Protein Aggregation (e.g., Amyloid-β peptide)

The aggregation of the amyloid-β (Aβ) peptide into plaques is a central event in the pathology of Alzheimer's disease. The pyridine scaffold has been incorporated into molecules designed to interfere with this process. The rationale is that the aromatic pyridine ring can engage in π-stacking interactions with the phenylalanine residues in Aβ, which are known to be crucial for the aggregation cascade. winthrop.eduwinthrop.edu

Several studies have demonstrated the potential of pyridine derivatives as Aβ aggregation inhibitors. A series of carbamate- and amide-containing pyridine derivatives were designed and synthesized, with some compounds showing an ability to inhibit the self-aggregation of the Aβ₄₂ peptide. nih.govresearchgate.net In another approach, researchers synthesized diphenylpyridinetetrol (DPPT) derivatives, which feature a central pyridine linker, to test how modifying π-stacking ability affects aggregation inhibition. winthrop.edu A unique GSK-3β inhibitor that also contains a pyridine-based structure (a 1H-pyrrolo[2,3-b]pyridine) was found to have a direct effect on Aβ, inhibiting its aggregation and promoting the disassociation of existing aggregates. nih.gov

Computational Molecular Docking and Ligand-Protein Interaction Studies

Computational methods, particularly molecular docking, are integral to the development of drugs based on the this compound scaffold. These in silico techniques allow researchers to predict and analyze the binding modes of designed molecules within the active site of a target protein before undertaking their synthesis. ashdin.commdpi.comnih.gov

For example, in the development of pyridine moiety-bearing pyrimidine-2-thiols, molecular docking was used to predict their binding interactions at the active sites of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. ashdin.com These studies help to rationalize the observed biological activity and guide the design of more potent derivatives. Similarly, docking studies were crucial in elucidating the binding mechanism of pyridin-2-yl urea inhibitors with ASK1 kinase, helping to confirm their interaction with key hinge-region amino acids. nih.gov In another study, docking analysis of novel thiazolo[3,2-a]pyridine derivatives against the α-amylase enzyme identified a lead compound with a strong docking score of -7.43 kcal/mol, suggesting its potential as an anti-diabetic agent. nih.gov These computational approaches accelerate the drug discovery process by prioritizing compounds with the highest predicted affinity and most favorable interaction profiles for synthesis and biological evaluation. researchgate.net

Applications of 2 Pyridin 2 Yl Propan 1 Ol and Its Derivatives in Catalysis and Material Science

Ligand Design for Transition Metal Catalysis

The ability of the pyridine (B92270) moiety to coordinate with transition metals is a cornerstone of its utility in catalysis. Ligands incorporating the 2-(pyridin-2-yl)propan-1-ol framework are instrumental in forming metal complexes that can catalyze a variety of chemical reactions. The design of these ligands is crucial, as their steric and electronic properties directly influence the activity and selectivity of the metal catalyst. nih.gov By modifying substituents on the pyridine ring or the propanol (B110389) chain, chemists can fine-tune the ligand's properties to optimize catalyst performance for specific applications. umsl.edu The coordination of these ligands alters the structure and reactivity of the metal center, which in turn affects the activation energy of steps within a catalytic cycle. nih.gov

Chiral pyridine-containing alcohols, such as (S)-2-(pyridin-2-yl)propan-1-ol, are of significant interest in the field of asymmetric synthesis. Their importance lies in their dual functionality: the pyridine ring acts as a ligand for metal catalysts, and the hydroxyl group can participate in or influence chemical transformations. This combination is particularly valuable for creating chiral catalysts that can direct the stereochemical outcome of a reaction, aiming to produce a single enantiomer of a chiral product.

The synthesis of enantiomerically pure (S)-2-(pyridin-2-yl)propan-1-ol itself often involves the asymmetric reduction of the corresponding ketone, 2-(pyridin-2-yl)propan-1-one, using chiral catalysts. Once formed, these chiral alcohol derivatives can be employed as ligands in transition metal-catalyzed reactions. The inherent chirality of the ligand, originating from the stereocenter at the second carbon of the propanol chain, is transferred to the metallic center, enabling enantioselective transformations such as asymmetric hydrogenation and hydrophosphination. The steric bulk and electronic nature of the pyridyl-alcohol ligand are key to achieving high levels of stereoselectivity in these processes.

| Structural Feature | Function in Catalysis | Reference |

|---|---|---|

| Chiral Center | Induces stereoselectivity, enabling the formation of a single enantiomer product. | |

| Pyridine Ring | Coordinates to the transition metal center, forming the active chiral catalyst. | |

| Hydroxyl Group | Acts as a versatile chemical handle for ligand modification (e.g., esterification, etherification) to fine-tune catalyst properties. |

Derivatives of pyridyl-alcohols play a role in the development of catalysts for water oxidation, a critical process in artificial photosynthesis. acs.org The goal of artificial photosynthesis is to mimic the natural process of splitting water into hydrogen and oxygen using solar energy. epa.gov This requires robust water oxidation catalysts (WOCs) that can facilitate this challenging multi-electron transfer reaction. acs.orgepa.gov

Complexes involving the deprotonated form of the related compound 2-(pyridin-2-yl)propan-2-ol, the 2-(pyridin-2-yl)propan-2-oate (pyalk) ligand, have shown promise. For instance, copper complexes with this pyridyl-alkoxide ligand are effective electrocatalysts for water oxidation. The ligand is noted for its ability to stabilize the metal center in the high oxidation states necessary for the catalytic cycle. Furthermore, iridium-based dinuclear catalysts supported by this type of ligand have been successfully used in photocatalytic water oxidation, where light energy drives the reaction. These systems often utilize a photosensitizer to absorb light and initiate the electron transfer process.

Ligands derived from pyridyl-alcohols are also employed in selective oxidation reactions of organic substrates. However, research has shown that in some manganese-based catalytic systems using pyridin-2-yl based ligands and hydrogen peroxide as the oxidant, the original ligand can decompose under the reaction conditions. researchgate.net This decomposition can lead to the in-situ formation of pyridine-2-carboxylic acid. researchgate.net

Interestingly, the pyridine-2-carboxylic acid formed, in combination with the manganese source, is often the true catalytically active species responsible for the oxidation of alkenes and alcohols. researchgate.net This finding is significant as it highlights that the activity and selectivity observed in these systems can be identical to those using pyridine-2-carboxylic acid directly as the ligand. researchgate.net Understanding this ligand transformation is crucial for the correct interpretation of reaction mechanisms and the rational design of more stable and efficient oxidation catalysts.

Electrochemical Applications (e.g., Electrode Materials)

The coordination chemistry of this compound derivatives extends to electrochemical applications. Palladium complexes incorporating pyridin-2-yl containing ligands have been investigated for use as electrode materials. nih.gov For example, a palladium complex, cis-6-(pyridin-2-yl)-1,3,5-triazine-2,4-diaminepalladium(II), supported on carbon has been studied as a functional reagent diffusion electrode. nih.gov

These modified electrodes have been applied in the partial oxidation of methane (B114726) to methanol (B129727), an area of significant interest for converting natural gas into more valuable chemical products. nih.gov In such applications, the catalyst-support interaction and the dispersion of the metal complex are critical for performance. Studies have shown that varying the concentration of the palladium complex on the carbon support directly impacts the electrocatalytic activity and the efficiency of methanol production. nih.gov

Intermediates in the Synthesis of Complex Organic Molecules

The dual functionality of this compound makes it a versatile building block for the synthesis of more complex organic molecules. The hydroxyl group serves as a reactive site for a variety of chemical transformations, including oxidation, substitution, and esterification, allowing for the introduction of new functional groups.

For example, the primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. The molecule can serve as a precursor for creating a range of functionalized derivatives. Its structural motif is found within intermediates used in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. chemimpex.com The synthesis of other complex pyridyl compounds, such as 2-(pyridin-2-yl)phenols and 2-(pyridin-2-yl)anilines, can also start from related pyridin-2-yl precursors, demonstrating the utility of this chemical family as synthetic intermediates. nih.gov

| Reaction Type | Potential Product | Significance | Reference |

|---|---|---|---|

| Oxidation | 2-(Pyridin-2-yl)propanal or 2-(Pyridin-2-yl)propanoic acid | Creates new functional groups for further synthesis. | |

| Esterification | Ester derivatives (e.g., methacrylates) | Allows for incorporation into polymers and other materials. | |

| Substitution | Halogenated or aminated derivatives | Provides intermediates for a wide range of organic molecules. |

Incorporation into Advanced Materials and Specialty Chemicals

Derivatives of this compound are utilized in the creation of advanced materials and specialty chemicals. The ability to functionalize the hydroxyl group is key to this application. For instance, by converting the alcohol to a methacrylate (B99206) ester, it can be subsequently polymerized. This allows for the incorporation of the pyridyl moiety into polymer chains, which can impart specific properties to the resulting material, such as improved thermal or mechanical stability, or the ability to coordinate metal ions.

Related structures, such as 1-pyridin-2-yl-propan-2-one, are employed in the development of polymers and coatings. chemimpex.com The inclusion of the pyridine ring can enhance the performance characteristics of these materials. The versatility of this class of compounds makes them valuable components in the formulation of a variety of specialty chemicals.

Future Directions and Emerging Research Avenues for 2 Pyridin 2 Yl Propan 1 Ol

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of pyridine (B92270) derivatives is undergoing a significant transformation towards more environmentally benign and efficient processes. nih.gov Future research for 2-(Pyridin-2-yl)propan-1-ol will likely focus on moving beyond traditional, often harsh, synthetic methods, such as those employing reagents like lithium aluminum hydride chemicalbook.com, towards greener alternatives.

Key areas for development include:

Biocatalysis : The use of engineered enzymes as biocatalysts is a burgeoning field in green chemistry. ijarsct.co.in Developing enzymatic routes to this compound could offer high enantioselectivity under mild reaction conditions, significantly reducing the environmental impact.

Photocatalysis : Visible-light-mediated, metal-free reactions represent a cutting-edge approach. researchgate.net Exploring photocatalytic strategies could provide novel, energy-efficient pathways to this and related pyridyl alcohols.

Flow Chemistry : Continuous flow reactors offer superior control over reaction parameters, improved safety, and easier scalability compared to batch processes. mdpi.com Adapting and optimizing the synthesis of this compound for flow chemistry could lead to more efficient and reproducible production.

Multicomponent Reactions (MCRs) : MCRs, which combine three or more reactants in a single step, are highly atom-economical. rasayanjournal.co.in Designing novel MCRs that yield the this compound scaffold would align with the principles of sustainable chemistry. nih.gov

| Methodology | Traditional Approach | Emerging Sustainable Approach |

|---|---|---|

| Catalyst | Stoichiometric metal hydrides (e.g., LiAlH₄) | Biocatalysts (enzymes), Photocatalysts |

| Energy Input | Conventional heating | Visible light, Microwaves, Ultrasound nih.gov |

| Process | Batch synthesis | Continuous flow chemistry mdpi.com |

| Efficiency | Multi-step, potential for waste | One-pot, multicomponent reactions rasayanjournal.co.in |

Exploration of Undiscovered Chemical Transformations and Novel Reactivity

The dual functionality of this compound—the nucleophilic hydroxyl group and the coordinating pyridine ring—provides a platform for exploring novel chemical reactions. While foundational transformations like oxidation of the alcohol to a ketone or esterification are known for similar structures , future work will delve into more complex and undiscovered reactivity.

Future research directions could involve:

Catalyst-Directed Functionalization : Utilizing the compound's ability to act as a ligand for transition metals, researchers can explore catalyst-directed C-H activation at remote positions on the pyridine ring or propanol (B110389) backbone.

Novel Derivatization : Moving beyond simple ester or ether formation, research can focus on converting the hydroxyl group into more complex functionalities. This could include its use as a precursor for chiral phosphinite and phosphite ligands, which are valuable in asymmetric catalysis. researchgate.net

Ring-Forming Reactions : Investigating the participation of both the hydroxyl and pyridine moieties in intramolecular cyclization reactions could lead to the synthesis of novel bicyclic heterocyclic systems with unique properties.

Advancements in Spectroscopic Techniques for Fine Structural Details

While standard techniques like ¹H and ¹³C NMR are routinely used to confirm the basic structure of this compound , advanced spectroscopic methods are required to probe its finer structural and dynamic details. Future research will increasingly rely on these sophisticated techniques to understand its behavior in various environments.

Multidimensional NMR Spectroscopy : Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to determine the molecule's preferred conformation in solution. Advanced solid-state NMR could elucidate the structure and intermolecular interactions within crystalline forms or when integrated into materials.

Chiroptical Spectroscopy : Techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) can provide definitive confirmation of the absolute stereochemistry of chiral samples, which is crucial for pharmaceutical applications.

Advanced Mass Spectrometry : Tandem mass spectrometry (MS/MS) can be used to map the fragmentation pathways of the molecule and its derivatives, aiding in the identification of metabolites or reaction byproducts in complex mixtures.

Expansion of Computational Modeling for Predictive Design and Mechanism Understanding

Computational chemistry is an indispensable tool for accelerating research and providing insights that are difficult to obtain through experimentation alone. For this compound, expanding the use of computational modeling will be a key future direction.

Predictive Reaction Modeling : Using Density Functional Theory (DFT) and other quantum chemical methods to model potential reaction pathways can help predict the feasibility and stereochemical outcome of new transformations, guiding experimental design.

Ligand and Catalyst Design : The compound can be computationally modeled as a ligand in transition metal complexes. These models can predict binding affinities and catalytic activities, enabling the rational design of new catalysts for specific applications.

Structure-Activity Relationship (SAR) Modeling : By calculating molecular descriptors and analyzing electrostatic potential maps, researchers can build computational models that correlate the structural features of this compound derivatives with their biological activity, facilitating the design of more potent and selective compounds. nih.gov

Discovery of Novel Biological Activities and Elucidation of Underlying Molecular Mechanisms